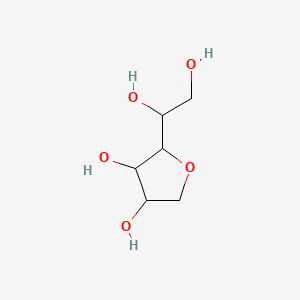
Sorbitan
概要
説明
Sorbitan is a mixture of isomeric organic compounds derived from the dehydration of sorbitol. It serves as an intermediate in the conversion of sorbitol to isosorbide . This compound is primarily used in the production of surfactants such as polysorbates, which are important emulsifying agents .
準備方法
Synthetic Routes and Reaction Conditions: Sorbitan is produced by the dehydration of sorbitol. This reaction typically yields a mixture of five- and six-membered cyclic ethers, with the five-membered 1,4-anhydrosorbitol being the dominant product . The dehydration reaction can be carried out even in the presence of excess water .
Industrial Production Methods: The industrial production of this compound involves the etherification of sorbitol followed by esterification. Optimal conditions for the etherification reaction include a catalyst concentration of 1.1%, a reaction temperature of 150°C, and a reaction time of 90 minutes . The process is conducted under nitrogen protection and a vacuum degree of no less than 0.096 Mpa .
化学反応の分析
Types of Reactions: Sorbitan undergoes various chemical reactions, including esterification and crystallization. Esterification involves the reaction of this compound with fatty acids to form this compound esters .
Common Reagents and Conditions: The esterification reaction typically uses oleic acid and is conducted under conditions that include a catalyst and controlled temperature .
Major Products: The major products formed from these reactions include this compound esters such as this compound monooleate (Span 80), which is widely used as an emulsifier .
科学的研究の応用
Sorbitan and its derivatives have a wide range of applications in various fields:
Chemistry: Used as emulsifying agents in the preparation of emulsions, creams, and ointments.
Biology: Employed in the stabilization of proteins and other biological molecules.
Medicine: Utilized in pharmaceutical formulations to enhance the stability and solubility of drugs.
Industry: Applied in the food industry as emulsifiers and stabilizers.
作用機序
The mechanism by which sorbitan exerts its effects involves its amphiphilic nature, allowing it to reduce interfacial tension and improve the dispersion or solubilization of one phase in another . This property is crucial in its role as an emulsifying agent.
類似化合物との比較
Polysorbates: Ethoxylated sorbitan esters known as polysorbates (e.g., Tween 80) are widely used in pharmaceuticals and food.
Sorbitol: A precursor to this compound, used in various applications including as a sweetener and humectant.
Uniqueness: this compound’s unique property lies in its ability to form stable emulsions and its versatility in various industrial applications. Unlike polysorbates, which are ethoxylated, this compound esters are non-ethoxylated, making them suitable for different applications .
生物活性
Sorbitan, a nonionic surfactant derived from sorbitol, is primarily known for its role as an emulsifier in food and pharmaceutical formulations. Its derivatives, known as this compound esters, are widely used in various applications due to their surfactant properties. This article explores the biological activity of this compound, focusing on its metabolism, toxicity, biocompatibility, and potential therapeutic applications.
Chemical Structure and Derivatives
This compound esters are formed by the esterification of sorbitol with fatty acids. The most common derivatives include:
- This compound Monostearate (E491)
- This compound Tristearate (E492)
- This compound Monolaurate (E493)
- This compound Monooleate (E494)
- This compound Monopalmitate (E495)
These compounds exhibit amphiphilic properties, making them effective surfactants in various formulations.
Metabolism and Absorption
Research indicates that this compound esters undergo enzymatic hydrolysis primarily in the gastrointestinal tract. For instance, studies on this compound monostearate show that approximately 90% of the compound is absorbed and metabolized into this compound and stearic acid upon oral administration. The resulting metabolites are further processed through fatty acid beta-oxidation or carbohydrate metabolic pathways, ultimately leading to excretion via urine or carbon dioxide in the lungs .
Table 1: Metabolism of this compound Esters
| This compound Ester | Absorption Rate | Primary Metabolites | Excretion Pathways |
|---|---|---|---|
| This compound Monostearate | ~90% | This compound, Stearic Acid | Urine, CO2 |
| This compound Monolaurate | Variable | This compound, Lauric Acid | Feces, Urine |
| This compound Monooleate | Variable | This compound, Oleic Acid | Feces, Urine |
Toxicological Data
Toxicological studies have assessed the safety of this compound esters. The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) for several this compound esters based on extensive evaluations. For example, the ADI for this compound monostearate is set at 10 mg/kg body weight per day . Furthermore, no significant genotoxicity concerns have been identified for these compounds .
Case Study: Dermal Absorption and Toxicity
A study involving dermal exposure to this compound esters indicated that absorption through intact skin is unlikely due to their large molecular weights. However, at high concentrations, some derivatives have shown tumor promotion and co-carcinogenic activity in dermal studies when combined with other known carcinogens . This underscores the importance of concentration and formulation context in evaluating safety.
Biocompatibility and Therapeutic Applications
Recent research has highlighted the potential of this compound monostearate in drug delivery systems. For instance, organogels formulated with this compound monostearate demonstrated favorable biocompatibility when tested on HaCaT cell lines. These organogels exhibited shear-thinning behavior and increased viscosity with higher concentrations of the surfactant, making them suitable for topical drug delivery applications .
Table 2: Biocompatibility Results of Organogels
| Concentration of this compound Monostearate | Cell Viability (%) |
|---|---|
| 0% | 100 |
| 5% | 95 |
| 10% | 90 |
| 15% | 85 |
The results indicate that even at higher concentrations, the organogels remained biocompatible, suggesting their potential for use in therapeutic formulations.
特性
CAS番号 |
20662-31-1 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
2-(1,2-dihydroxyethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2 |
InChIキー |
JNYAEWCLZODPBN-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(O1)C(CO)O)O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














